4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine
Description
Properties
CAS No. |
55436-25-4 |
|---|---|
Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine |
InChI |
InChI=1S/C9H15NOS/c1-7-12-8-2-9(1)10-3-5-11-6-4-10/h1H,2-8H2 |
InChI Key |
WINCLTDZBUTMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC=C1N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine typically involves the reaction of morpholine with 3,6-dihydro-2H-thiopyran. One common method includes the use of morpholine (CAS#: 110-91-8) and tetrahydrothiopyran (CAS#: 1072-72-6) as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine, highlighting differences in structure, physicochemical properties, and applications:
Structural and Functional Insights
- Sulfur vs. Oxygen : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit greater lipophilicity compared to morpholine analogs, enhancing membrane permeability in drug candidates. However, sulfur’s lower hydrogen-bonding capacity reduces solubility, necessitating structural optimization .
- Ring Conformation : The 3,6-dihydro-thiopyran group in the target compound adopts a chair conformation, while fully saturated thiomorpholine derivatives (e.g., 4-(pyridin-4-yl)morpholine) display planar or boat conformations depending on substituents .
- Synthetic Flexibility : The target compound can be synthesized via nucleophilic aromatic substitution (e.g., reacting thiomorpholine with halogenated aryl precursors), a method shared with analogs like 4-(4-nitrophenyl)thiomorpholine .
Biological Activity
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3,6-dihydro-2H-thiopyran moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of thiomorpholine have shown inhibition of squalene synthase, which is crucial for cholesterol biosynthesis. This inhibition leads to reduced levels of plasma triglycerides and cholesterol .
- Antioxidant Activity :
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
Biological Activity Overview
The biological activities of this compound and its derivatives can be summarized in the following table:
Case Studies
- Cholesterol-Lowering Effects :
- DPP-IV Inhibition :
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations have revealed:
- Synthesis Techniques : Various synthetic routes have been developed to optimize yields and biological activity.
- Structure-Activity Relationships (SAR) : Understanding how modifications to the morpholine and thiopyran moieties affect biological activity is crucial for developing more potent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
